

TAS-303 chemical structure and properties

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Compound of Interest

Compound Name: TAS-303

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TAS-303: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-303 is a novel, selective norepinephrine reuptake inhibitor (NRI) investigated for the treatment of stress urinary incontinence (SUI). By blocking the norepinephrine transporter (NET), **TAS-303** increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced stimulation of adrenergic receptors in the urethral sphincter and a subsequent increase in urethral closure pressure. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data related to **TAS-303**. It includes a summary of key experimental findings, detailed methodologies from pivotal studies, and visualizations of its signaling pathway and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

TAS-303 is chemically known as piperidin-4-yl 2,2-diphenyl-2-(propoxy-d7)acetate.[1] Its deuterated propoxy group is a notable feature. The hydrochloride salt of the active form is often used in studies.[2]

A 2D representation of the chemical structure of **TAS-303** is provided below.



Caption: 2D Chemical Structure of **TAS-303**.

Key physicochemical properties of **TAS-303** are summarized in the table below.

Property	Value	Reference
IUPAC Name	piperidin-4-yl 2,2-diphenyl-2-(propoxy-d7)acetate	[1]
CAS Number	1449371-87-2 (deuterated)	[1]
Molecular Formula	C22H20D7NO3	[1]
Molecular Weight	360.50 g/mol	[1]
Exact Mass	360.2430	[1]
Synonyms	TAS 303, TAS303	[1]

Mechanism of Action

TAS-303 is a selective norepinephrine reuptake inhibitor (NRI).[3] Its primary mechanism of action involves the potent and selective inhibition of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[4] This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse.

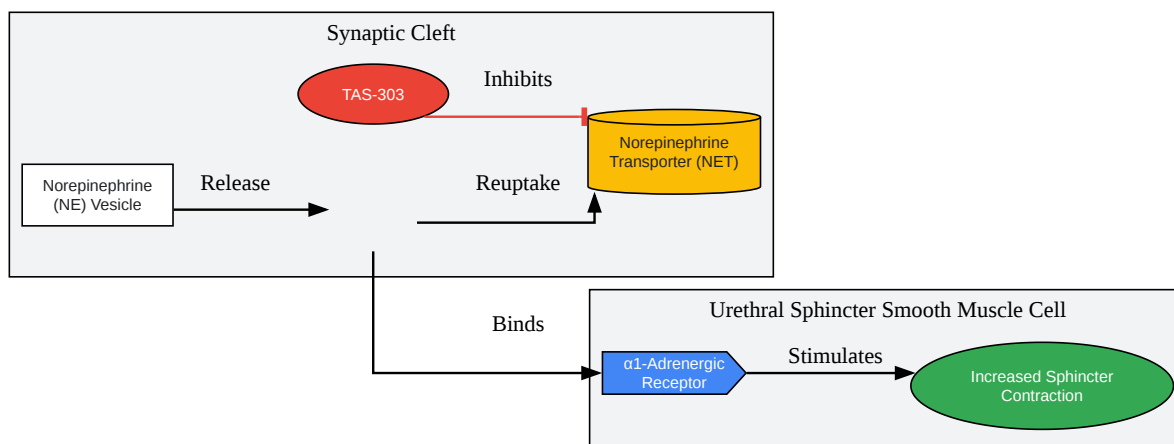
In the context of stress urinary incontinence, the increased norepinephrine levels enhance the stimulation of α 1-adrenergic receptors, which are abundant in the smooth muscle of the urethral sphincter.[3] This heightened adrenergic signaling leads to increased contraction of the urethral sphincter, thereby improving urethral closure pressure and resistance to involuntary urine leakage during moments of increased intra-abdominal pressure (e.g., coughing, sneezing).[3]

Preclinical studies have demonstrated that **TAS-303** significantly increases plasma norepinephrine levels without markedly affecting epinephrine, dopamine, or serotonin concentrations, highlighting its selectivity.[3] This selectivity for the norepinephrine system is believed to contribute to its favorable side effect profile, with a lower incidence of central

nervous system-related adverse events compared to less selective agents like serotonin-norepinephrine reuptake inhibitors (SNRIs).^{[3][5]}

Signaling Pathway

The signaling pathway of **TAS-303**'s action on the urethral sphincter is illustrated in the diagram below.



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Caption: Mechanism of action of **TAS-303** in the urethral sphincter.

Preclinical Studies

In Vitro and In Vivo Pharmacological Profile

A key preclinical study by Mizutani et al. (2018) characterized the fundamental pharmacological properties of **TAS-303**.^[4]

Parameter	Method	Result
NET Inhibition	Radioligand binding assay with [3H]norepinephrine	Potent and selective inhibition of human NET
Plasma Norepinephrine Levels	Oral administration (3 mg/kg) in rats	Significantly increased
Plasma Epinephrine, Dopamine, Serotonin Levels	Oral administration (3 mg/kg) in rats	Not significantly affected
Basal Urethral Pressure	In vivo measurement in normal rats	Dose-dependent increase (0.3, 1, and 3 mg/kg)
Leak Point Pressure	In vivo measurement in vaginal distention rat model	Dose-dependent increase (0.3, 1, and 3 mg/kg)
Effect on Immobility Time	Forced swimming test in rats	No significant effect at 100 mg/kg

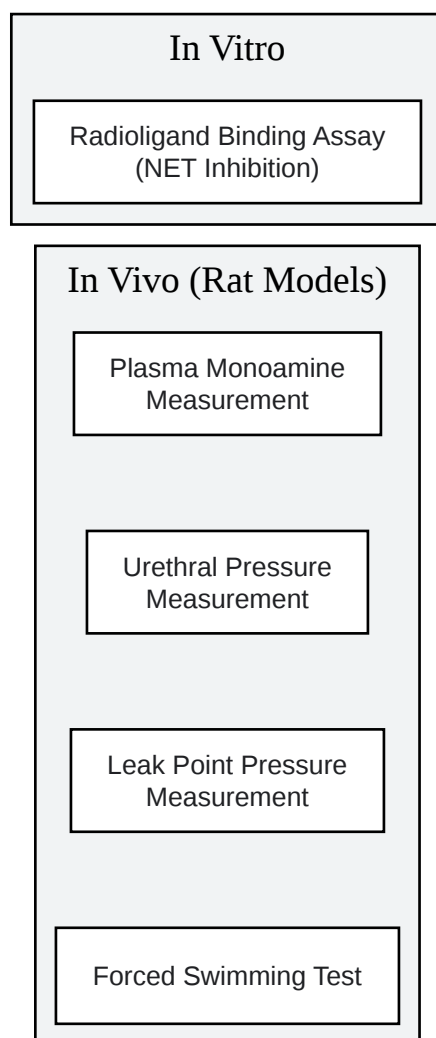
Radioligand Binding Assay: The inhibitory activity of **TAS-303** on the human norepinephrine transporter (NET) was evaluated using a radioligand binding assay. Membranes from cells expressing the human NET were incubated with [3H]norepinephrine and varying concentrations of **TAS-303**. The amount of bound radioactivity was measured to determine the inhibition constant (K_i).

Measurement of Plasma Monoamine Levels: Normal rats were orally administered **TAS-303** (3 mg/kg) or a vehicle control. At specified time points, blood samples were collected, and plasma concentrations of norepinephrine, epinephrine, dopamine, and serotonin were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Urethral Pressure and Leak Point Pressure Measurement: Female Sprague-Dawley rats were used. For basal urethral pressure, a catheter was inserted into the urethra to measure pressure changes following oral administration of **TAS-303** at doses of 0.3, 1, and 3 mg/kg. For the leak point pressure, a model of stress urinary incontinence was created by vaginal distention. The pressure at which urine leakage occurred upon bladder compression was measured before and after **TAS-303** administration.

Forced Swimming Test: To assess potential central nervous system side effects, rats were administered a high dose of **TAS-303** (100 mg/kg) and placed in a cylinder of water. The duration of immobility was recorded as an indicator of depressive-like behavior.

Experimental Workflow



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Caption: Workflow of preclinical evaluation of **TAS-303**.

Clinical Studies

TAS-303 has been evaluated in Phase I and Phase II clinical trials for the treatment of stress urinary incontinence in women.

Phase I Studies

A Phase I study by Yono et al. (2021) investigated the effects of a single oral dose of **TAS-303** on urethral function and its safety in female patients with SUI.[6] Another Phase I study evaluated the safety and pharmacokinetics of multiple ascending doses of **TAS-303** in healthy volunteers.[7]

Parameter	Treatment Group	Placebo Group	P-value
Number of Patients	16	16	N/A
TAS-303 Dose	18 mg (single oral dose)	Matched placebo	N/A
Mean Change in MUCP (cmH2O)	3.473 ± 12.154	2.615 ± 9.794	0.8047
Mean Change in Proximal Urethral Closure Pressure (cmH2O)	3.863 ± 10.941	1.634 ± 12.093	0.5976

Parameter	Result
Dose Range	8, 10, 12, 15, or 18 mg once daily for 16 days
Pharmacokinetics	Dose-proportional pharmacokinetic profile
Safety	Confirmed to be safe and tolerable
CYP3A Inhibition	Might inhibit hepatic CYP3A activity within this dose range

Study Design: A randomized, double-blind, placebo-controlled, crossover study was conducted in 16 female patients with SUI. Patients received a single oral dose of 18 mg **TAS-303** or a placebo, with a washout period between treatments.

Inclusion Criteria: Female patients aged 20-64 years with a diagnosis of SUI and a leakage of >5.0 g in a 1-hour pad test.

Endpoints: The primary endpoint was the change in maximum urethral closure pressure (MUCP) at 6 hours post-dose. Secondary endpoints included changes in urethral closure pressure in the proximal, middle, and distal urethra.

Urodynamic Measurements: Urethral pressure profilometry was performed at baseline and at 6 hours after drug administration to measure MUCP and regional urethral closure pressures.

Phase II Studies

A Phase II, randomized, double-blind, placebo-controlled trial by Takahashi et al. (2024) evaluated the efficacy and safety of **TAS-303** in female patients with SUI.[2]

Parameter	TAS-303 Group	Placebo Group	P-value
Number of Patients	116	115	N/A
TAS-303 Dose	18 mg once daily for 12 weeks	Matched placebo	N/A
LS Mean Percent Change in SUI Episode Frequency	-57.7%	-46.9%	0.036
Proportion with ≥50% Reduction in SUI Episodes	Information not available in abstract	Information not available in abstract	N/A

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted in 231 Japanese women with SUI. Patients were randomized to receive either 18 mg of **TAS-303** or a placebo once daily for 12 weeks.

Inclusion Criteria: Female patients with symptoms of SUI for at least 12 weeks, a 1-hour pad weight test showing more than 2.0 g of leakage, and an average of one or more SUI episodes per day.

Endpoints: The primary endpoint was the percent change from baseline to week 12 in the mean frequency of SUI episodes per 24 hours. Secondary endpoints included the proportion of

patients with a 50% or greater reduction in SUI episodes, changes in incontinence episode frequency, incontinence amount, and health-related quality of life.

Data Collection: Patients maintained a bladder diary to record SUI episodes and other urinary symptoms. Quality of life was assessed using validated questionnaires. Safety was monitored through the recording of adverse events.

Conclusion

TAS-303 is a promising, selective norepinephrine reuptake inhibitor that has demonstrated a clear mechanism of action for the treatment of stress urinary incontinence. Preclinical studies have established its pharmacological profile, showing a dose-dependent increase in urethral pressure. While Phase I results on urodynamic parameters were not statistically significant, a larger Phase II trial has shown a statistically significant reduction in SUI episodes with a favorable safety profile. The data presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals to understand the properties and potential of **TAS-303**. Further clinical development will be crucial to fully establish its role in the management of SUI.

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